

Application Notes and Protocols for Mal-C2-Gly3-EDA Payload Attachment

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Compound of Interest

Compound Name: Mal-C2-Gly3-EDA

Cat. No.: B15145204

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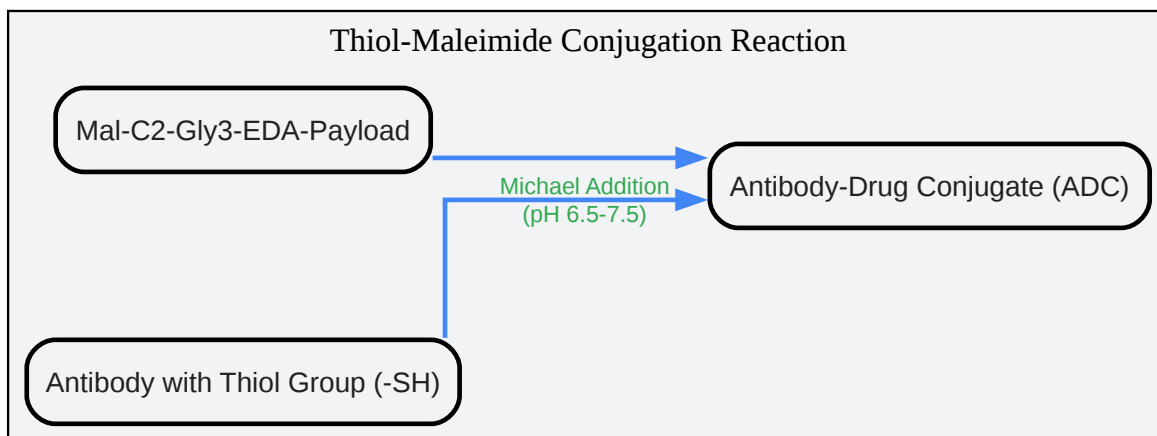
Introduction

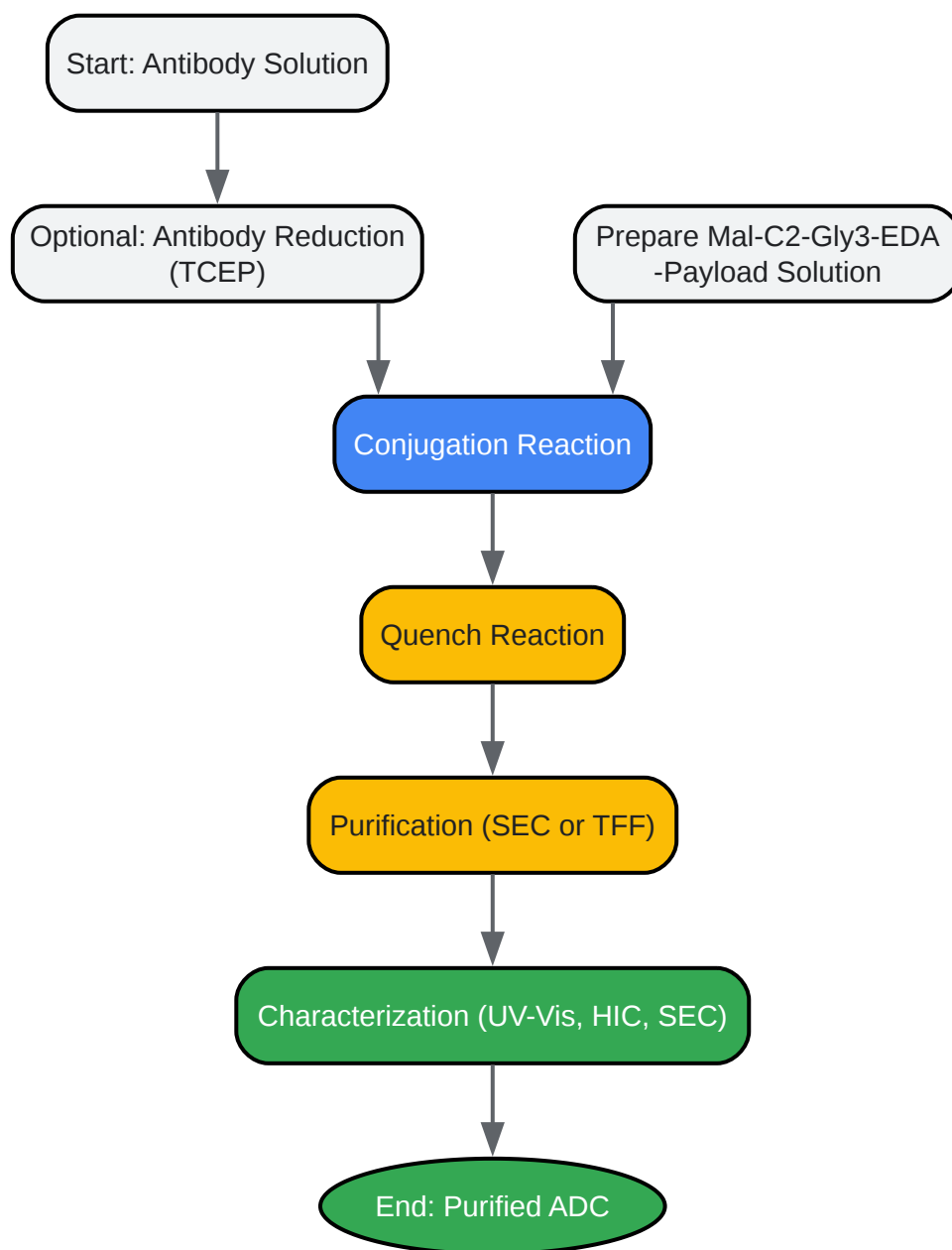
The **Mal-C2-Gly3-EDA** linker is a crucial tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).^{[1][2][3]} This linker system facilitates the covalent attachment of a cytotoxic payload to a monoclonal antibody or other targeting protein. The maleimide group specifically and efficiently reacts with free thiol (sulfhydryl) groups on the protein, forming a stable thioether bond.^{[4][5]} The "C2" refers to a two-carbon spacer, "Gly3" is a triglycine peptide sequence, and "EDA" is ethylenediamine. This composition provides a defined spacing and can influence the stability and release characteristics of the payload.

These application notes provide a detailed, step-by-step guide for the attachment of a payload to a thiol-containing protein, such as a monoclonal antibody, using the **Mal-C2-Gly3-EDA** linker.

Reaction Principle and Signaling Pathway

The core of the conjugation chemistry is the Michael addition reaction between the maleimide group of the linker and a thiol group from a cysteine residue on the antibody. This reaction is highly selective for thiols within a pH range of 6.5-7.5. The resulting thioether bond is stable under physiological conditions, ensuring the integrity of the ADC in circulation. The linker may be designed to be cleavable under specific conditions within the target cell, releasing the payload to exert its cytotoxic effect.





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